molecular formula C10H12N5Na4O12P3S B13839600 2'-Deoxyguanosine-5'-O-(1-thiotriphosphate), RP-isomer sodium salt

2'-Deoxyguanosine-5'-O-(1-thiotriphosphate), RP-isomer sodium salt

Cat. No.: B13839600
M. Wt: 611.18 g/mol
InChI Key: AWEMWBRLWRPKMA-OMFOBEGOSA-J
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Description

2’-Deoxyguanosine-5’-O-(1-thiotriphosphate), RP-isomer sodium salt is a sulfur-containing isomer of the nucleoside triphosphate 2’-deoxyguanosine-5’-O-triphosphate. This compound is known for its role in inhibiting deoxynucleoside triphosphate triphosphohydrolase SAMHD1, with a Ki value of 820 nM . It is a white to pale yellow solid powder that is soluble in water .

Preparation Methods

The preparation of 2’-Deoxyguanosine-5’-O-(1-thiotriphosphate), RP-isomer sodium salt generally involves the reaction of guanosine triphosphate (GTP) with a thiol-reducing agent . The synthetic route typically includes the following steps:

    Starting Material: Guanosine triphosphate (GTP).

    Reaction: GTP is reacted with a thiol-reducing agent under controlled conditions to introduce the thiophosphate group.

    Purification: The product is purified using chromatographic techniques to obtain the desired isomer with high purity.

Chemical Reactions Analysis

2’-Deoxyguanosine-5’-O-(1-thiotriphosphate), RP-isomer sodium salt undergoes various chemical reactions, including:

    Oxidation: The thiophosphate group can be oxidized to form sulfoxides or sulfones.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophosphate group is replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the thiophosphate group can be hydrolyzed to form the corresponding phosphate derivative.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, nucleophiles like amines for substitution, and acids or bases for hydrolysis .

Scientific Research Applications

2’-Deoxyguanosine-5’-O-(1-thiotriphosphate), RP-isomer sodium salt has several scientific research applications:

Comparison with Similar Compounds

2’-Deoxyguanosine-5’-O-(1-thiotriphosphate), RP-isomer sodium salt can be compared with other similar compounds such as:

    2’-Deoxyadenosine-5’-O-(1-thiotriphosphate), RP-isomer sodium salt: Another thiophosphate derivative with similar inhibitory properties.

    2’-Deoxycytidine-5’-triphosphate: A nucleoside triphosphate used in DNA synthesis but lacks the thiophosphate group.

    Guanosine-5’-triphosphate sodium salt: The parent compound without the deoxy modification and thiophosphate group

The uniqueness of 2’-Deoxyguanosine-5’-O-(1-thiotriphosphate), RP-isomer sodium salt lies in its sulfur-containing thiophosphate group, which imparts distinct biochemical properties and makes it a valuable tool in enzymatic studies and nucleotide metabolism research .

Properties

Molecular Formula

C10H12N5Na4O12P3S

Molecular Weight

611.18 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N5O12P3S.4Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(25-6)2-24-30(23,31)27-29(21,22)26-28(18,19)20;;;;/h3-6,16H,1-2H2,(H,21,22)(H,23,31)(H2,18,19,20)(H3,11,13,14,17);;;;/q;4*+1/p-4/t4-,5+,6+,30?;;;;/m0..../s1

InChI Key

AWEMWBRLWRPKMA-OMFOBEGOSA-J

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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